

Physical and chemical properties of Arjunglucoside II

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Arjunglucoside II: A Comprehensive Technical Guide

Arjunglucoside II is a triterpenoid saponin with a growing body of research interest due to its potential pharmacological activities. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Arjunglucoside II is classified as a pentacyclic triterpenoid, a carboxylic ester, a beta-D-glucoside, and a monosaccharide derivative.[1][2] It is functionally related to arjunolic acid and derives from a hydride of an oleanane.[1][2] First isolated from Terminalia arjuna, it has also been identified in other plant species such as Juglans sinensis, Combretum laxum, and Morella esculenta.[1][3][4]

Physical Properties

Arjunglucoside II typically presents as a powder.[5][6] Key physical properties are summarized in the table below.



Property	Value	Source
Appearance	Powder	[5][6]
Melting Point	252 °C	[3]
Boiling Point	744.5 ± 60.0 °C at 760 mmHg (Predicted)	[2]
Optical Rotation	[α]D +37° (c=2.6, EtOH)	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[5][6]

Chemical Properties

The chemical structure and key identifiers for Arjunglucoside II are detailed below.

Property	Value	Source
Molecular Formula	C36H58O10	[1][2][6]
Molecular Weight	650.85 g/mol	[5][6]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10 R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12 a-hexamethyl- 1,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene- 4a-carboxylate	[1]
CAS Number	62369-72-6	[1][5]
PubChem CID	52951052	[1]



Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Arjunglucoside II**.

Technique	Key Findings	Source
Infrared (IR)	The IR spectrum indicates the presence of an ester carbonyl group (1730 cm ⁻¹) and the absence of a free carboxylic acid absorption band.	[3]
Mass Spectrometry (MS)	The mass spectrum of the heptaacetate derivative of Arjunglucoside II shows characteristic fragmentation peaks at m/e 331, 211, 169, and 109, which is indicative of a tetra-O-acetylglucopyranosyl group.	[3]
Proton NMR (¹H-NMR)	The PMR spectrum of the heptaacetate derivative shows a coupling constant (J) of 8 Hz, suggesting the presence of a β-glucosyl linkage.	[3]

Experimental Protocols Isolation and Enrichment from Terminalia arjuna

A patented method outlines a process for the isolation and enrichment of arjunoglucosides, including **Arjunglucoside II**, from the bark of Terminalia arjuna.[7]

Methodology:

 Extraction: Charge 2 kg of powdered Terminalia arjuna bark into an extractor. Add 3 volumes of methanol or ethanol and reflux for 3 hours at 65-70 °C.[7]

Foundational & Exploratory

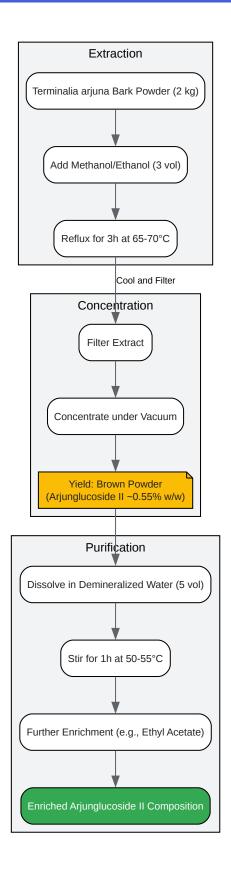




- Filtration and Concentration: Filter the resulting solution and concentrate it under a vacuum
 to yield a brown-colored powder. The assay of this powder by HPLC indicated an
 Arjunglucoside II concentration of approximately 0.55% w/w.[7]
- Aqueous Dissolution: Dissolve the powder in 5 volumes of demineralized water, stirring thoroughly for 1 hour at 50-55 °C.[7]
- Purification: Further purification steps, such as partitioning with a solvent like ethyl acetate, are employed to enrich the final composition.

Another reported method involves extraction with methanol followed by column chromatography on silica gel, with elution using a chloroform-methanol mixture.[3]





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Fig 1: Workflow for Isolation of Arjunglucoside II.

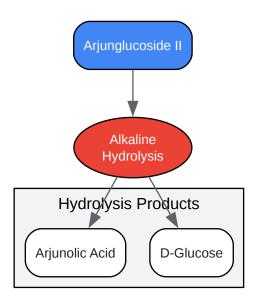


Chemical Characterization: Hydrolysis

Chemical hydrolysis is a key method for confirming the structure of Arjunglucoside II.

Methodology:

- Acid-Catalyzed Methanolysis: Treatment of Arjunglucoside II with an acid catalyst in methanol yields arjunolic acid and methyl D-glucoside.[3]
- Alkaline Hydrolysis: Saponification using a base (alkaline hydrolysis) yields arjunolic acid and D-glucose.[3] This confirms the ester linkage between the arjunolic acid core and the glucose moiety.



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Fig 2: Alkaline Hydrolysis of Arjunglucoside II.

Biological Activity and Signaling Pathways

Arjunglucoside II has demonstrated several biological activities, primarily related to its antioxidant properties.

- Antioxidant Activity: It exhibits a moderate free radical scavenging activity. [5][6]
- Cardioprotective Effects: The compound is a subject of interest in cardiovascular research due to potential cardioprotective and hypotensive effects.[8]



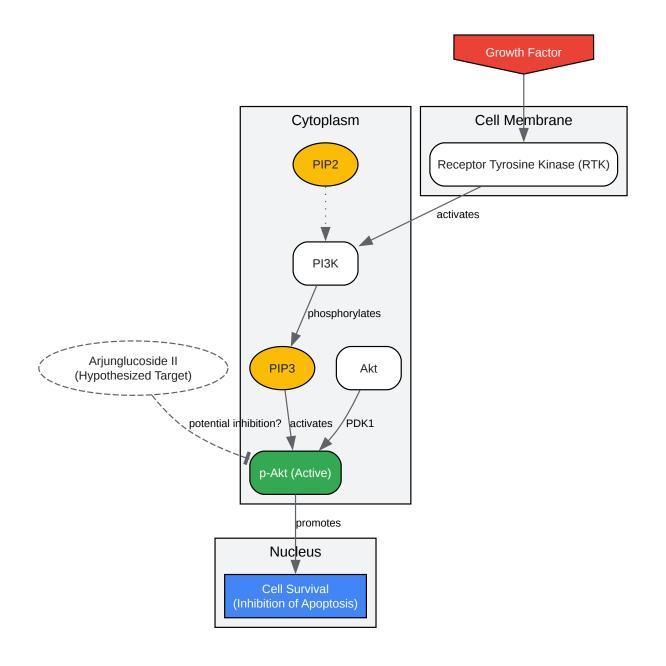




 Blood-Brain Barrier Permeability: Studies suggest that Arjunglucoside has some potential to cross the blood-brain barrier, although this capacity may be less than that of related compounds like arjunetin and arjunglucoside I.[9]

The precise molecular mechanisms and signaling pathways modulated by **Arjunglucoside II** are still under active investigation. However, many natural triterpenoids and glycosides exert their effects by influencing key cellular signaling cascades that regulate cell survival, proliferation, and stress responses. One such critical pathway is the PI3K/Akt pathway, which is a central regulator of cell survival and is often dysregulated in various diseases. While direct modulation by **Arjunglucoside II** has not been definitively established, its potential interaction with such pathways represents a promising area for future research.





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Fig 3: Potential Interaction with the PI3K/Akt Survival Pathway.

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